TriDAP Achieves 3-Fold Higher NF-κB Activation Than iE-DAP in HEK-Blue™ NOD1 Reporter Cells
In HEK-Blue™ NOD1 cells, which stably express human NOD1 and a secreted embryonic alkaline phosphatase (SEAP) reporter under NF-κB control, TriDAP demonstrates 3-fold higher NF-κB activation capacity compared to the minimal dipeptide NOD1 ligand iE-DAP (γ-D-Glu-mDAP) . This difference reflects the contribution of the N-terminal L-Ala residue to NOD1 binding affinity and subsequent signaling efficiency. The assay employs chemically synthesized TriDAP provided as a mixture of L-Ala-γ-D-Glu-D-mDAP and L-Ala-γ-D-Glu-L-mDAP stereoisomers, with product purity verified by endotoxin testing (<0.125 EU/mL) .
| Evidence Dimension | NF-κB activation potency |
|---|---|
| Target Compound Data | 3-fold higher NF-κB activation than iE-DAP |
| Comparator Or Baseline | iE-DAP (γ-D-Glu-mDAP dipeptide); baseline = 1-fold |
| Quantified Difference | 3-fold increase |
| Conditions | HEK-Blue™ NOD1 cells; SEAP reporter assay; InvivoGen product tlrl-tdap |
Why This Matters
This 3-fold potency advantage over iE-DAP enables lower working concentrations and reduces off-target effects when probing NOD1-specific signaling in vitro.
